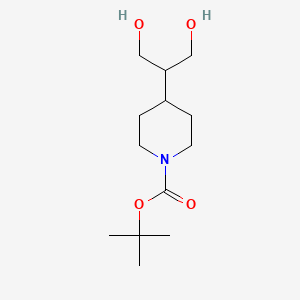

Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate

Overview

Description

Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO4 It is a piperidine derivative that features a tert-butyl ester group and a 1,3-dihydroxypropan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 1,3-dihydroxypropane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Similar structure but with a hydroxyethyl substituent.

Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group instead of the dihydroxypropan-2-yl group.

Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Features a benzimidazole moiety.

Uniqueness

Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring with both a tert-butyl ester and a 1,3-dihydroxypropan-2-yl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Biological Activity

Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate (CAS No. 1257294-03-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : CHN\O

- Molecular Weight : 215.29 g/mol

- InChI Key : CTEDVGRUGMPBHE-UHFFFAOYSA-N

The structure features a piperidine ring substituted with a tert-butyl group and a 1,3-dihydroxypropan-2-yl moiety, which may influence its biological interactions.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Inhibition of Enzymatic Activity : Piperidine derivatives have been studied for their ability to inhibit enzymes such as isoprenyltransferase (MenA) from Mycobacterium tuberculosis, which is crucial for bacterial survival .

- Anti-inflammatory Properties : Compounds related to this structure have shown potential in modulating inflammatory pathways, particularly through inhibition of the NLRP3 inflammasome, which plays a significant role in the release of pro-inflammatory cytokines like IL-1β .

In Vitro Pharmacological Screening

A series of studies have examined the pharmacological profiles of piperidine derivatives:

- Inflammatory Response Modulation : In vitro tests demonstrated that certain piperidine derivatives could significantly reduce IL-1β release in LPS/ATP-stimulated human macrophages. For instance, compounds with structural modifications similar to this compound showed concentration-dependent inhibition of pyroptotic cell death .

- Enzyme Inhibition : A study focusing on the inhibition of MenA revealed that specific piperidine derivatives could effectively inhibit this enzyme's activity, suggesting potential applications in treating tuberculosis .

Case Studies

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| 1 | This compound | NLRP3 Inhibition | Reduced IL-1β release by up to 35% at 50 µM concentration |

| 2 | Similar Piperidine Derivatives | Enzyme Inhibition | Effective against MenA with IC50 values in low micromolar range |

Properties

IUPAC Name |

tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)14-6-4-10(5-7-14)11(8-15)9-16/h10-11,15-16H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTASEDNJFLTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.